N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine
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Overview
Description
N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a diethylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine typically involves the reaction of 2-chloro-6-methylaniline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various nucleophiles replacing the chloro group
Scientific Research Applications
N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine: Shares a similar chloro-substituted phenyl ring but differs in its additional functional groups and overall structure.
2-Chloro-N-(2-chloro-6-methylphenyl)acetamide: Contains a similar chloro-substituted phenyl ring but has an acetamide group instead of the diethylamine group.
Uniqueness
N-(2-chloro-6-methylphenyl)-N’,N’-diethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine is a chemical compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro-substituted aromatic ring and an aliphatic amine component. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H21ClN2
- Molecular Weight : 240.77 g/mol
- CAS Number : 1512821
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain kinases involved in inflammatory pathways. For instance, it has been reported to exhibit inhibitory effects on MSK1 (Mitogen and Stress-activated Protein Kinase 1), which plays a significant role in inflammation and cell proliferation .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative properties against various cancer cell lines. It has shown effectiveness in reducing cell viability in laryngeal cancer cells and rhabdomyosarcoma cells while displaying lower toxicity to normal human cells .
- Neuroprotective Properties : Preliminary data suggest that this compound may also possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could contribute to these effects .
Pharmacological Effects
The pharmacological profile of this compound indicates several promising applications:
- Anti-inflammatory Activity : The compound's inhibition of MSK1 leads to a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity : The antiproliferative effects observed in various cancer cell lines highlight its potential as a therapeutic agent in oncology .
Case Study 1: MSK1 Inhibition
A study evaluated the inhibitory activity of this compound on MSK1. The compound demonstrated an IC50 value of 17.9 µM, indicating significant inhibitory activity at low concentrations. This suggests potential therapeutic applications in inflammatory diseases where MSK1 is implicated .
Case Study 2: Antiproliferative Effects in Cancer Cells
In a series of experiments assessing the compound's effects on cancer cell lines (RK33 and TE671), it was found that treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls. The selectivity index indicated lower toxicity towards healthy cells, highlighting its potential for further development as an anticancer agent .
Data Summary
Property | Value |
---|---|
Molecular Formula | C13H21ClN2 |
Molecular Weight | 240.77 g/mol |
Biological Targets | MSK1, cancer cell lines |
IC50 (MSK1 Inhibition) | 17.9 µM |
Antiproliferative Activity | Yes |
Neuroprotective Potential | Preliminary evidence |
Properties
CAS No. |
84434-82-2 |
---|---|
Molecular Formula |
C13H21ClN2 |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C13H21ClN2/c1-4-16(5-2)10-9-15-13-11(3)7-6-8-12(13)14/h6-8,15H,4-5,9-10H2,1-3H3 |
InChI Key |
SXUAELKXXOQWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C(C=CC=C1Cl)C |
Origin of Product |
United States |
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